N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-12-10-15(11-13-19)21-24-25-22(30-21)23-20(26)16-6-5-9-18(14-16)29-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAZZZNKALIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the COX-2 enzyme. The inhibition of cox-2 by this compound prevents this conversion, leading to a decrease in the production of prostaglandins.
Biological Activity
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Phenoxy group : Often associated with various pharmacological effects.
- Methylsulfonyl group : Implicated in enhancing solubility and bioavailability.
Molecular Formula : C18H18N4O4S
Molecular Weight : 382.42 g/mol
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study on similar oxadiazole derivatives demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 25 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Oxadiazole Derivative A | 15 | MCF-7 |
| Oxadiazole Derivative B | 20 | MCF-7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various bacterial strains showed promising results.
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.
- Research Findings : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50%.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Targeting specific kinases or enzymes involved in cell signaling.
- Induction of Apoptosis : Activating intrinsic apoptotic pathways through mitochondrial dysfunction.
- Modulation of Inflammatory Mediators : Reducing the expression of cytokines and chemokines involved in inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide and its analogs:
Structural and Functional Insights
Ethylsulfonyl substituents (e.g., in CAS 1170248-87-9 ) increase lipophilicity, which could enhance membrane permeability but reduce solubility.
Benzamide Substitutions: The 3-phenoxy group in the target compound differs from trifluoromethoxy (HSGN-235) or diethylsulfamoyl (CAS 886927-45-3 ), which may alter steric bulk and electronic properties, affecting target selectivity.
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in HSGN-235) demonstrate potent antibacterial activity, suggesting that the target compound’s methylsulfonyl group could similarly enhance efficacy against bacterial targets . Hydrophobic substituents (e.g., ethylthio in 6a) improve enzyme inhibition by stabilizing binding pockets, implying that the target compound’s phenoxy group may contribute to analogous interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
